Head-to-Head Potency Comparison: Sorbitol Dehydrogenase-IN-1 vs. CP-470711
Sorbitol dehydrogenase-IN-1 (CP-642931) demonstrates approximately 2.5-fold greater inhibitory potency against human SDH and 4.3-fold greater potency against rat SDH compared to the structurally related inhibitor CP-470711 [1]. In recombinant human SDH assays, Sorbitol dehydrogenase-IN-1 exhibits an IC50 of 5 nM versus 10 nM for CP-470711; in rat SDH assays, the values are 4 nM versus 17 nM, respectively [1][2]. This potency differential translates to a 4.25-fold improvement in rat enzyme inhibition, which is particularly relevant for rodent models of diabetic complications .
| Evidence Dimension | SDH enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Human SDH IC50 = 5 nM; Rat SDH IC50 = 4 nM |
| Comparator Or Baseline | CP-470711: Human SDH IC50 = 10 nM; Rat SDH IC50 = 17 nM |
| Quantified Difference | Human: 2-fold more potent (5 nM vs 10 nM); Rat: 4.25-fold more potent (4 nM vs 17 nM) |
| Conditions | Recombinant human and rat sorbitol dehydrogenase enzyme assays |
Why This Matters
Higher target potency enables use of lower compound concentrations to achieve equivalent pathway inhibition, reducing potential off-target effects and conserving precious compound supply in long-term in vivo studies.
- [1] Mylari, B. L., Oates, P. J., Beebe, D. A., Brackett, N. S., Coutcher, J. B., Dina, M. S., & Zembrowski, W. J. (2002). A sorbitol dehydrogenase inhibitor of exceptional in vivo potency with a long duration of action: 1-(R)-[4-[4-(4,6-dimethyl[1,3,5]triazin-2-yl)-2R,6S-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol. Journal of Medicinal Chemistry, 45(20), 4398-4401. View Source
- [2] InvivoChem. CP-470711 Product Technical Datasheet. Human SDH IC50 = 10 nM, Rat SDH IC50 = 17 nM. CAS: 300548-99-6. View Source
